Episappanol

Description

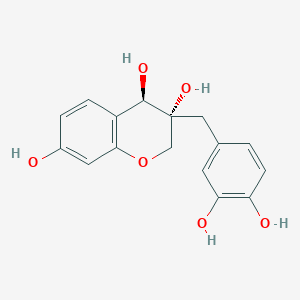

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGFEHZDABUJFR-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Episappanol's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episappanol, a natural compound isolated from the heartwood of Caesalpinia sappan, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action within key inflammatory signaling pathways. While direct and extensive research on this compound is still emerging, this document synthesizes available data and contextualizes its activity within the well-established anti-inflammatory effects of Caesalpinia sappan extracts and its other bioactive constituents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.

Anti-inflammatory Activity of this compound and Caesalpinia sappan Extracts

This compound has been identified as a contributor to the anti-inflammatory effects of Caesalpinia sappan. Studies have shown that this compound, along with other compounds isolated from the plant, inhibits the secretion of key pro-inflammatory cytokines.

Specifically, a study by Mueller et al. (2016) demonstrated that five fractions from an ethanolic extract of C. sappan heartwood, including this compound, significantly inhibited the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in both lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and Interleukin-1β (IL-1β)-stimulated SW1353 chondrocytes[1]. While this study confirmed the anti-inflammatory activity of this compound, it did not provide specific IC50 values for the isolated compound. However, the broader extract and its other components have been studied more extensively, providing insights into the potential mechanisms through which this compound may act.

Data Presentation: Quantitative Effects of Caesalpinia sappan Extracts and Constituents

The following tables summarize the quantitative data on the anti-inflammatory effects of Caesalpinia sappan extracts and some of its prominent bioactive compounds. This data provides a comparative baseline for the potential potency of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by Caesalpinia sappan Extracts

| Extract/Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 Value | Reference |

| Ethanolic Extract | RAW 264.7 | LPS | IL-6 | 8 µg/mL | [2] |

| Ethanolic Extract | RAW 264.7 | LPS | TNF-α | 36 µg/mL | [2] |

| Brazilin | RAW 264.7 | LPS | NO | Not specified | [3] |

| Sappanone A | RAW 264.7 | LPS | IL-6 | Not specified | [4] |

| Protosappanin E | RAW 264.7 | LPS | IL-6 | Not specified | [4] |

| Neoprotosappanin | RAW 264.7 | LPS | IL-6 | Not specified | [4] |

Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Based on studies of Caesalpinia sappan extracts and its other well-characterized constituents like brazilin and sappanone A, it is hypothesized that this compound exerts its anti-inflammatory effects by modulating one or more of the following key signaling pathways:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds act by inhibiting this pathway.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, plays a crucial role in the production of inflammatory cytokines and enzymes.

-

JAK-STAT Signaling Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is critical for signaling initiated by a wide range of cytokines and growth factors.

Inhibition of the NF-κB Signaling Pathway

Compounds from Caesalpinia sappan, such as brazilin, have been shown to inhibit the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα[5][6]. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes. It is plausible that this compound shares this mechanism of action.

Modulation of the MAPK Signaling Pathway

Aqueous extracts of Caesalpinia sappan have been shown to regulate the ERK-MAPK signaling pathway[6]. The MAPK family, including p38, ERK1/2, and JNK, are key regulators of inflammatory responses. Inhibition of the phosphorylation of these kinases can lead to a reduction in the production of inflammatory mediators. It is plausible that this compound contributes to the observed effects of C. sappan extracts on this pathway.

Involvement of the JAK-STAT Signaling Pathway

Ethanolic extracts of Caesalpinia sappan have been found to activate the JAK-STAT pathway in the context of neuroprotection[6]. In inflammation, the JAK-STAT pathway is often a target for therapeutic intervention. Phytochemicals can inhibit this pathway at multiple levels, from cytokine receptor binding to the phosphorylation of JAK and STAT proteins, and their subsequent nuclear translocation. While the context of activation was different, it suggests that compounds within the extract, potentially including this compound, can interact with this pathway. Further research is needed to clarify if this compound acts as an inhibitor or modulator of this pathway in inflammatory conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory effects.

Cell Culture and Stimulation

-

Cell Lines:

-

RAW 264.7 (Murine Macrophages): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

SW1353 (Human Chondrosarcoma): Culture in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

-

Stimulation of Inflammation:

-

LPS Stimulation of RAW 264.7 cells: Seed cells in appropriate plates. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine production).

-

IL-1β Stimulation of SW1353 cells: Seed cells and allow them to adhere. Pre-treat with this compound for 1-2 hours. Stimulate with 10 ng/mL of IL-1β for the desired duration.

-

Cytokine Production Assay (ELISA)

-

Sample Collection: After stimulation, collect the cell culture supernatant.

-

ELISA Procedure: Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include:

-

Phospho-p65, Total p65

-

Phospho-IκBα, Total IκBα

-

Phospho-p38, Total p38

-

Phospho-ERK1/2, Total ERK1/2

-

Phospho-JNK, Total JNK

-

Phospho-STAT3, Total STAT3

-

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply enhanced chemiluminescence (ECL) substrate.

-

Visualize bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.

-

Conclusion and Future Directions

This compound is a promising anti-inflammatory compound from Caesalpinia sappan. Current evidence demonstrates its ability to inhibit the secretion of pro-inflammatory cytokines IL-6 and TNF-α. While direct mechanistic studies on this compound are limited, the well-documented effects of C. sappan extracts and its other constituents strongly suggest that its mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.

Future research should focus on:

-

Quantitative analysis of this compound's inhibitory effects on a wider range of inflammatory mediators to determine its IC50 values.

-

Direct investigation of this compound's impact on the NF-κB, MAPK, and JAK-STAT signaling pathways, including the phosphorylation status of key kinases and the nuclear translocation of transcription factors.

-

In vivo studies to evaluate the therapeutic efficacy of this compound in animal models of inflammatory diseases.

A deeper understanding of this compound's precise molecular targets and mechanism of action will be crucial for its potential development as a novel anti-inflammatory therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of active compounds from Caesalpinia sappan L. extracts suppressing IL-6 production in RAW 264.7 cells by PLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cytotoxic and Anti-Migratory Properties of Caesalpinia sappan and Ficus septica, in Combination with Doxorubicin on 4T1 TNBC Cells with Nephroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]

A Technical Guide to the Downstream Signaling Targets of Episappanol in Macrophages

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and inferred downstream signaling targets of Episappanol in macrophages. As a homoisoflavonoid derived from the heartwood of Caesalpinia sappan, this compound is part of a family of compounds noted for their anti-inflammatory properties. While direct research on this compound is emerging, this document synthesizes available data on this compound, its chemical relatives (e.g., Sappanone A, Brazilin), and the broader Caesalpinia sappan extract to construct a detailed picture of its likely mechanisms of action.

Core Signaling Pathways Modulated by Caesalpinia sappan Compounds

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a pro-inflammatory response through the Toll-like receptor 4 (TLR4). This activation triggers a cascade of intracellular signaling events, primarily through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the transcription and secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Compounds from Caesalpinia sappan, including this compound, are understood to exert their anti-inflammatory effects by intervening in these critical pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation of TLR4, a signaling cascade leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Research on compounds from Caesalpinia sappan suggests a significant inhibitory effect on this pathway. For instance, Sappanone A, a related homoisoflavonoid, has been shown to suppress LPS-induced NF-κB activation by inhibiting the phosphorylation of the RelA/p65 subunit.[1][2] Similarly, the broader ethanolic extract of Caesalpinia sappan has been demonstrated to inhibit the p65/p50-driven transactivation of promoters for inflammatory genes like COX-2.[3] Brazilein, another key compound, has been found to decrease the expression of IRAK4, an upstream kinase essential for NF-κB activation.[4] It is highly probable that this compound shares this mechanism of inhibiting NF-κB nuclear translocation and subsequent transcriptional activity.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), represents another major signaling route for inflammatory responses in macrophages.[5] These kinases are activated by upstream signaling from TLR4 and contribute to the stability of pro-inflammatory mRNAs and the activation of other transcription factors.

Studies on Sappanone A indicate that it can modulate the MAPK pathway, specifically showing that a p38 MAPK inhibitor blocks the induction of the anti-inflammatory Heme Oxygenase-1 (HO-1).[1][2] This suggests that compounds from Caesalpinia sappan may selectively modulate MAPK signaling to achieve their anti-inflammatory effects.

Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1). Activation of the Nrf2/HO-1 pathway is a key mechanism for resolving inflammation. Sappanone A has been shown to induce HO-1 expression and promote the nuclear translocation of Nrf2, an effect that is mediated through the p38 MAPK pathway.[1][2] This activation of a protective, anti-inflammatory pathway complements the direct inhibition of pro-inflammatory pathways like NF-κB.

Quantitative Data on the Effects of Caesalpinia sappan Compounds

While specific quantitative data for this compound are limited, studies on the broader extract and its other components provide valuable insights into its potential efficacy. The primary endpoints measured in these studies are the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

| Compound/Extract | Cell Line | Stimulant | Measured Mediator | Concentration of Compound | Result | Reference |

| This compound | LPS-stimulated macrophages | LPS | IL-6, TNF-α | Not specified | Significant inhibition of secretion | [1] |

| C. sappan Extract (CSE) | THP-1 macrophages | LPS | IL-1β, TNF-α mRNA | 5 µg/mL | Significant suppression | [3] |

| C. sappan Extract (CSE) | Primary human chondrocytes | IL-1β | TNF-α production | 5 µg/mL | Reduction from 19.1 pg/mL to 5.4 pg/mL | [3] |

| C. sappan Extract (CSE) | SW1353 & Primary chondrocytes | IL-1β | NO production | 5-10 µg/mL | Significant suppression to basal levels | [3] |

| Sappanone A | RAW 264.7 macrophages | LPS | NO, PGE2, IL-6 | Not specified | Inhibition of production | [1][2] |

| Brazilein | RAW 264.7 macrophages | LPS | Nitrite (NO) | 10, 30, 50 µM | Dose-dependent reduction | [4] |

| Brazilein | RAW 264.7 macrophages | LPS | IL-1β, MCP-1, MIP-2, IL-6 | 10, 30, 50 µM | Dose-dependent suppression of expression | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the effects of compounds like this compound on macrophage signaling.

General Experimental Workflow

The typical workflow for investigating the anti-inflammatory effects of a compound on macrophages involves cell culture, stimulation with an inflammatory agent (like LPS) in the presence or absence of the test compound, and subsequent analysis of inflammatory markers at the protein and mRNA level.

Macrophage Culture and Stimulation

This protocol describes the culture of the RAW 264.7 murine macrophage cell line and stimulation with LPS.

-

Cell Culture:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days when they reach 80-90% confluency.

-

-

Experimental Plating:

-

Seed RAW 264.7 cells into appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western Blot or qRT-PCR) at a density of 4 x 10⁵ cells/mL.

-

Allow cells to adhere and grow for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-3 hours.

-

Following pre-treatment, add LPS to a final concentration of 1 µg/mL to stimulate the macrophages.

-

Incubate for the desired time period (e.g., 30 minutes for signaling protein analysis, 24 hours for cytokine production).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[6]

-

Sample Collection:

-

After the 24-hour incubation period, collect the cell culture supernatants.

-

Centrifuge the supernatants at low speed to pellet any cell debris and transfer the clear supernatant to a new tube. Samples can be stored at -80°C until use.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for mouse TNF-α and IL-6, and follow the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and samples (supernatants) to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme conjugate (e.g., Avidin-HRP).

-

Wash the plate and add the substrate solution.

-

Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis

This protocol is for quantifying the relative expression of cytokine mRNA.[7][8]

-

RNA Isolation:

-

After the desired stimulation time, wash the cells in the 6-well plate with ice-cold PBS.

-

Lyse the cells directly in the plate using a lysis buffer containing a chaotropic agent (e.g., from an RNeasy Mini Kit).

-

Isolate total RNA according to the kit manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Quantify the RNA concentration and assess its purity (A260/A280 ratio).

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., Tnf, Il6) and a reference gene (e.g., Actb, Gapdh), and a SYBR Green or probe-based master mix.

-

Perform the reaction on a real-time PCR instrument. A typical thermal cycling protocol is: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 60 s).

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the control group.

-

Western Blotting for Signaling Protein Analysis

This protocol is for detecting the phosphorylation status of key signaling proteins like NF-κB p65 and p38 MAPK.[6]

-

Protein Extraction:

-

After a short stimulation period (e.g., 30 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

While direct and extensive research on this compound is still in its early stages, the available evidence strongly suggests its role as a potent anti-inflammatory agent in macrophages. Based on the analysis of its chemical relatives from Caesalpinia sappan, the primary downstream signaling targets of this compound are likely the NF-κB and MAPK pathways, which it inhibits, and the Nrf2 pathway, which it activates. These actions collectively lead to a reduction in the production of key pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound for inflammation-related diseases. Further studies focusing specifically on this compound are warranted to confirm these inferred mechanisms and to establish a detailed quantitative profile of its activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reprogramming Macrophage Phenotypes With Photobiomodulation for Improved Inflammation Control in ENT Organ Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gene-quantification.de [gene-quantification.de]

- 8. researchgate.net [researchgate.net]

Investigating the Effect of Episappanol on the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episappanol, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding and a prospective research framework for investigating the effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. While direct evidence linking this compound to NF-κB is still emerging, compelling data from structurally related compounds isolated from the same source strongly suggest a modulatory role. This document outlines the existing data on this compound's anti-inflammatory effects, details the known mechanisms of related compounds on the NF-κB pathway, and presents a robust experimental plan to elucidate the specific interactions of this compound with this key signaling cascade.

Introduction: The NF-κB Pathway and the Therapeutic Potential of this compound

The NF-κB signaling pathway is a cornerstone of the innate and adaptive immune systems, orchestrating the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Under normal physiological conditions, NF-κB proteins are sequestered in the cytoplasm in an inactive state by inhibitor of κB (IκB) proteins. Upon stimulation by various stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the active NF-κB dimers, most commonly the p65/p50 heterodimer, to translocate to the nucleus and induce the transcription of target genes. Dysregulation of the NF-κB pathway is implicated in a multitude of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a prime target for therapeutic intervention.

This compound is a natural compound isolated from Caesalpinia sappan heartwood.[1][2] While research on this compound is in its early stages, a key study has highlighted its anti-inflammatory potential. This guide will synthesize the available information and propose a clear path forward for its investigation as a modulator of the NF-κB pathway.

Current Evidence: Anti-inflammatory Effects of this compound

To date, the most direct evidence for the anti-inflammatory activity of this compound comes from a study by Mueller et al. (2016).[1][2] This research demonstrated that this compound, along with four other compounds isolated from Caesalpinia sappan, significantly inhibited the secretion of the pro-inflammatory cytokines IL-6 and TNF-α in both lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and IL-1β-stimulated SW1353 chondrocytes.[1][3] The inhibition of these key cytokines, which are known to be transcriptionally regulated by NF-κB, provides a strong, albeit indirect, indication that this compound may exert its anti-inflammatory effects through modulation of the NF-κB pathway.[4][5][6]

Table 1: Summary of Known Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | Measured Cytokines | Observed Effect | Reference |

| RAW 264.7 Macrophages | LPS | IL-6, TNF-α | Significant Inhibition of Secretion | [1][2] |

| SW1353 Chondrocytes | IL-1β | IL-6, TNF-α | Significant Inhibition of Secretion | [1][2] |

Rationale for Investigating the NF-κB Pathway: Insights from Related Compounds

The hypothesis that this compound modulates the NF-κB pathway is further substantiated by the well-documented mechanisms of other bioactive compounds isolated from Caesalpinia sappan. Brazilin, Brazilein, and Sappanone A, all of which share structural similarities with this compound, have been shown to directly inhibit key components of the NF-κB signaling cascade.

-

Brazilin: This compound has been reported to suppress NF-κB activation by targeting the IκB kinase (IKK) complex and the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), both of which are crucial upstream regulators of NF-κB.[7][8]

-

Brazilein: A derivative of Brazilin, Brazilein also inhibits the NF-κB pathway by targeting IRAK4 and has been shown to disrupt the polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical step in TNF-α-induced NF-κB activation.[9][10][11]

-

Sappanone A: This homoisoflavanone has been demonstrated to suppress NF-κB activation by inhibiting the phosphorylation of the RelA/p65 subunit at Serine 536, a key event for its transcriptional activity.[12][13][14][15]

The consistent and multi-level inhibition of the NF-κB pathway by these related compounds provides a strong scientific rationale for investigating this compound as a potential modulator of this critical inflammatory signaling cascade.

Proposed Experimental Protocols for Investigating this compound's Effect on the NF-κB Pathway

To definitively elucidate the effect of this compound on the NF-κB pathway, a series of well-established in vitro experiments are proposed.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a suitable model as it exhibits a robust NF-κB response to LPS stimulation.

-

Culture Conditions: Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells will be pre-treated with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for specified durations depending on the assay. A vehicle control (e.g., DMSO) will be included.

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

-

Methodology:

-

RAW 264.7 cells will be transiently transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene.

-

Transfected cells will be pre-treated with this compound followed by LPS stimulation for 6-8 hours.

-

Cell lysates will be collected, and luciferase activity will be measured using a luminometer.

-

Results will be normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Western Blot Analysis

This technique will be used to assess the protein levels and phosphorylation status of key components of the NF-κB pathway.

-

Methodology:

-

Following this compound pre-treatment and LPS stimulation (for various time points, e.g., 0, 15, 30, 60 minutes), whole-cell lysates and nuclear/cytoplasmic fractions will be prepared.

-

Protein concentrations will be determined using a BCA assay.

-

Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes will be probed with primary antibodies against:

-

Phospho-p65 (Ser536)

-

Total p65

-

Phospho-IκBα (Ser32)

-

Total IκBα

-

Lamin B1 (nuclear marker)

-

β-actin (cytoplasmic loading control)

-

-

Following incubation with HRP-conjugated secondary antibodies, protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

This method will be used to measure the mRNA expression levels of NF-κB target genes.

-

Methodology:

-

Cells will be treated with this compound and/or LPS for 4-6 hours.

-

Total RNA will be extracted using a suitable kit (e.g., TRIzol).

-

cDNA will be synthesized from the RNA templates.

-

qRT-PCR will be performed using primers specific for:

-

Tnf

-

Il6

-

Nos2 (iNOS)

-

Cox2

-

-

Gene expression levels will be normalized to a housekeeping gene (e.g., Gapdh).

-

Anticipated Data Presentation

The quantitative data generated from the proposed experiments will be structured in the following tables for clear comparison and interpretation.

Table 2: Effect of this compound on LPS-Induced NF-κB Luciferase Activity

| Treatment | Concentration (µM) | Normalized Luciferase Activity (Fold Change) |

| Control | - | 1.0 |

| LPS (1 µg/mL) | - | (Expected Increase) |

| This compound + LPS | 1 | (Anticipated Dose-Dependent Decrease) |

| This compound + LPS | 5 | (Anticipated Dose-Dependent Decrease) |

| This compound + LPS | 10 | (Anticipated Dose-Dependent Decrease) |

| This compound + LPS | 25 | (Anticipated Dose-Dependent Decrease) |

| This compound + LPS | 50 | (Anticipated Dose-Dependent Decrease) |

Table 3: Densitometric Analysis of Western Blot Results for Key NF-κB Pathway Proteins

| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | Nuclear p65/Lamin B1 Ratio |

| Control | (Baseline) | (Baseline) | (Baseline) |

| LPS (30 min) | (Expected Increase) | (Expected Increase) | (Expected Increase) |

| This compound (10 µM) + LPS | (Anticipated Decrease) | (Anticipated Decrease) | (Anticipated Decrease) |

| This compound (50 µM) + LPS | (Anticipated Stronger Decrease) | (Anticipated Stronger Decrease) | (Anticipated Stronger Decrease) |

Table 4: Relative mRNA Expression of NF-κB Target Genes as Determined by qRT-PCR

| Treatment | Tnf (Fold Change) | Il6 (Fold Change) | Nos2 (Fold Change) | Cox2 (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| LPS (4 hours) | (Expected Increase) | (Expected Increase) | (Expected Increase) | (Expected Increase) |

| This compound (10 µM) + LPS | (Anticipated Decrease) | (Anticipated Decrease) | (Anticipated Decrease) | (Anticipated Decrease) |

| This compound (50 µM) + LPS | (Anticipated Stronger Decrease) | (Anticipated Stronger Decrease) | (Anticipated Stronger Decrease) | (Anticipated Stronger Decrease) |

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the concepts and methodologies discussed, the following diagrams have been generated using the DOT language.

Figure 1: The canonical NF-κB signaling pathway.

Figure 2: Proposed experimental workflow.

Figure 3: Hypothesized mechanism of action.

Conclusion

This compound presents a promising avenue for the development of novel anti-inflammatory therapeutics. The existing evidence, combined with the known mechanisms of structurally related compounds, strongly supports the hypothesis that this compound modulates the NF-κB signaling pathway. The experimental framework detailed in this guide provides a clear and comprehensive approach to rigorously test this hypothesis. Successful elucidation of this compound's mechanism of action will not only advance our understanding of its therapeutic potential but also pave the way for its further development as a lead compound in the management of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]

- 3. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brazilin Suppresses Inflammation via the Down-regulation of IRAK4 in LPS-stimulated Raw264.7 Macrophage [pubs.sciepub.com]

- 8. sciepub.com [sciepub.com]

- 9. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sappanone a prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Sappanone a prevents diabetic kidney disease by inhibiting kidney inflammation and fibrosis via the NF-κB signaling pathway [frontiersin.org]

Episappanol: A Technical Guide to its Role in Modulating Cytokine Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episappanol, a natural homoisoflavonoid predominantly found in the heartwood of Caesalpinia sappan, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the current understanding of this compound's role in the regulation of cytokine gene expression. It consolidates quantitative data on its inhibitory effects on pro-inflammatory cytokines, details the experimental protocols utilized in key studies, and elucidates the underlying molecular mechanisms involving critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of cytokines, a broad category of small proteins that are crucial in cell signaling. Pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), can exacerbate inflammatory conditions when overexpressed. Consequently, the modulation of cytokine gene expression is a primary target for anti-inflammatory drug development.

This compound, a bioactive compound isolated from Caesalpinia sappan, has emerged as a promising candidate for its ability to suppress inflammatory responses.[1] This guide will explore the molecular basis of this compound's anti-inflammatory effects, focusing on its ability to regulate the gene expression of key cytokines.

Quantitative Effects of this compound on Cytokine Expression

This compound has been shown to significantly inhibit the production of pro-inflammatory cytokines in various in vitro models. The following table summarizes the quantitative data from a key study investigating the effects of this compound on cytokine secretion in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and Interleukin-1 beta (IL-1β)-stimulated C-28/I2 chondrocytes.

| Cell Line | Stimulant | Cytokine | This compound Concentration (µg/mL) | % Inhibition of Secretion | Statistical Significance (p-value) |

| RAW 264.7 Macrophages | LPS | IL-6 | 10 | approx. 50% | < 0.05 |

| RAW 264.7 Macrophages | LPS | TNF-α | 10 | approx. 40% | < 0.05 |

| C-28/I2 Chondrocytes | IL-1β | IL-6 | 10 | approx. 60% | < 0.05 |

| C-28/I2 Chondrocytes | IL-1β | TNF-α | 10 | approx. 50% | < 0.05 |

Data compiled from Mueller et al., Food & Function, 2016.[2][3]

Molecular Mechanisms of Action: Regulation of Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that control the gene expression of pro-inflammatory cytokines. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this regulatory mechanism.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes, including those encoding for IL-6 and TNF-α.

This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.

While direct evidence for this compound's effect on the MAPK pathway is still emerging, it is plausible that it may also exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of key MAPK components.

Caption: Postulated MAPK Signaling Pathway Modulation by this compound.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (Murine Macrophage Cell Line): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

C-28/I2 (Human Chondrocyte Cell Line): Maintained in DMEM/F-12 medium containing 10% FBS and 1% penicillin-streptomycin.

-

-

Stimulation:

-

LPS: Used to induce an inflammatory response in RAW 264.7 macrophages at a concentration of 1 µg/mL.

-

IL-1β: Used to stimulate C-28/I2 chondrocytes at a concentration of 10 ng/mL.

-

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.

Measurement of Cytokine Gene Expression

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell culture supernatants are collected after treatment.

-

The concentrations of secreted cytokines (IL-6, TNF-α) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is measured at 450 nm using a microplate reader.

-

-

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR):

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR is performed using specific primers for the target cytokine genes (e.g., Il6, Tnf) and a housekeeping gene (e.g., Gapdh) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-IKK, IκBα, p-p65, p-ERK, p-JNK, p-p38).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General Experimental Workflow for Investigating this compound's Effects.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural anti-inflammatory agent by effectively downregulating the expression of key pro-inflammatory cytokines such as IL-6 and TNF-α. The primary mechanism of action appears to be through the inhibition of the NF-κB signaling pathway, with a potential role in modulating the MAPK pathway as well.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling cascades.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship Studies: Investigating the chemical modifications of the this compound structure to enhance its therapeutic efficacy and pharmacokinetic properties.

-

Clinical Trials: Assessing the safety and efficacy of this compound in human subjects for the treatment of inflammatory conditions.

The continued investigation of this compound holds promise for the development of novel and effective therapies for a range of inflammatory disorders.

References

Elucidating the Biosynthetic Pathway of Episappanol in Caesalpinia sappan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episappanol, a homoisoflavonoid found in the heartwood of Caesalpinia sappan, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and optimizing its production for therapeutic applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for its elucidation, and a summary of relevant quantitative data.

Introduction

Caesalpinia sappan L., commonly known as Sappanwood, is a medicinal plant rich in various bioactive compounds, including a class of C16-skeletal flavonoids known as homoisoflavonoids.[1] Among these, this compound is a prominent example, exhibiting a range of biological activities. The elucidation of its biosynthetic pathway is a key step towards harnessing its full therapeutic potential. This guide outlines the proposed enzymatic steps leading to the formation of this compound, drawing parallels with the well-established general flavonoid and isoflavonoid biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway initially, diverging at a later stage to incorporate the characteristic C1-bridge of homoisoflavonoids. The proposed pathway involves several key enzymatic steps, starting from the primary metabolite L-phenylalanine.

General Phenylpropanoid Pathway

The initial steps are common to the biosynthesis of most flavonoids and related compounds:

-

L-Phenylalanine is converted to trans-Cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .

-

trans-Cinnamic acid is hydroxylated to form p-Coumaric acid by Cinnamate 4-Hydroxylase (C4H) .

-

p-Coumaric acid is then activated to p-Coumaroyl-CoA by 4-Coumarate:CoA Ligase (4CL) .

Entry into the Flavonoid Pathway and Formation of Sappanchalcone

The activated p-Coumaroyl-CoA enters the flavonoid biosynthetic pathway:

-

Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin Chalcone .

-

It is proposed that in C. sappan, a specific chalcone, Sappanchalcone , is synthesized, which serves as a key precursor for brazilin and likely other homoisoflavonoids like this compound.[2]

Putative Steps to this compound

The subsequent steps leading to this compound are less characterized and are proposed based on the structure of the final molecule and known enzymatic reactions in flavonoid biosynthesis:

-

Chalcone Isomerase (CHI) likely catalyzes the isomerization of sappanchalcone to form a flavanone intermediate.

-

A series of reduction and hydroxylation steps are then required. An NADPH-dependent reductase is likely involved in modifying the flavonoid backbone.[3]

-

A hydroxylase , possibly a cytochrome P450 monooxygenase or a dioxygenase, would then introduce the hydroxyl groups at specific positions on the B-ring and the heterocyclic C-ring to yield This compound .

The precise order and nature of these final enzymatic reactions remain to be experimentally validated.

Data Presentation

Currently, there is a lack of specific quantitative data on the concentration of this compound or the kinetic parameters of the enzymes involved in its biosynthesis in Caesalpinia sappan. However, studies on the total flavonoid content in different parts of the plant provide a general context for the abundance of these compounds.

| Plant Part | Extraction Method | Total Flavonoid Content (% w/w) | Reference |

| Leaves | Maceration (Methanol) | 1.0318 mg QE/g extract | [4][5] |

| Wood | Maceration | 0.0539% | [6] |

| Wood | Infusion | 0.1902% | [6] |

| Bark | Ethyl Acetate Extraction | 0.170 mg/100g | [7] |

| Seeds | Ethyl Acetate Extraction | 0.032 mg/100g | [7] |

| Leaves | Ethyl Acetate Extraction | 0.147 mg/100g | [7] |

QE = Quercetin Equivalents

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. The following are detailed representative protocols for key experiments.

Protocol 1: Enzyme Extraction and Assay

Objective: To isolate crude enzyme extracts from C. sappan and assay for the activity of key biosynthetic enzymes.

Materials:

-

Fresh or frozen C. sappan heartwood

-

Liquid nitrogen

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM EDTA, 10 mM DTT, 1% (w/v) PVPP

-

Substrates (e.g., p-Coumaroyl-CoA, Malonyl-CoA, Sappanchalcone)

-

Cofactors (e.g., NADPH)

-

HPLC system with a C18 column

Procedure:

-

Grind 1 g of C. sappan heartwood to a fine powder in a mortar with liquid nitrogen.

-

Homogenize the powder in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

Set up the enzyme assay reaction mixture (total volume 100 µL):

-

50 µL of crude enzyme extract

-

10 µL of substrate (e.g., 100 µM p-Coumaroyl-CoA and 300 µM Malonyl-CoA for CHS assay)

-

10 µL of cofactor (if required)

-

30 µL of reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Extract the product with 200 µL of ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the product by HPLC, comparing the retention time and UV spectrum with an authentic standard.

Protocol 2: Gene Identification and Expression Analysis

Objective: To identify candidate genes encoding the biosynthetic enzymes and analyze their expression levels in different tissues of C. sappan.

Materials:

-

C. sappan tissues (heartwood, leaves, roots)

-

RNA extraction kit

-

cDNA synthesis kit

-

Degenerate primers designed from conserved regions of known flavonoid biosynthetic genes

-

qPCR machine and reagents

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from different C. sappan tissues using a commercial kit.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

-

Candidate Gene Isolation (via PCR with Degenerate Primers):

-

Design degenerate primers based on conserved amino acid sequences of target enzymes (e.g., CHS, CHI, reductases) from other plant species.

-

Perform PCR using the synthesized cDNA as a template and the degenerate primers.

-

Clone and sequence the amplified PCR products to obtain partial gene sequences.

-

-

Full-Length cDNA Cloning (via RACE):

-

Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequences of the candidate genes.

-

-

Gene Expression Analysis (via qPCR):

-

Design gene-specific primers for the identified candidate genes.

-

Perform qPCR using cDNA from different tissues to quantify the expression levels of the genes. Use a housekeeping gene (e.g., actin) for normalization.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Caesalpinia sappan.

Experimental Workflow for Enzyme Characterization

Caption: Experimental workflow for enzyme extraction and activity assay.

Logical Relationship for Gene Identification

Caption: Logical workflow for candidate gene identification and expression analysis.

Conclusion

The elucidation of the this compound biosynthetic pathway in Caesalpinia sappan is a promising area of research with significant implications for drug development and metabolic engineering. While the early steps of the pathway can be inferred from general flavonoid biosynthesis, the later, specific steps leading to this compound require further investigation. The experimental protocols outlined in this guide provide a framework for researchers to identify and characterize the key enzymes and genes involved in this pathway. Future work should focus on the heterologous expression and functional characterization of candidate enzymes to definitively establish their roles in this compound biosynthesis. This knowledge will be instrumental in developing strategies for the sustainable and high-yield production of this valuable bioactive compound.

References

- 1. Homoisoflavonoid - Wikipedia [en.wikipedia.org]

- 2. [Sappanchalcone from Caesalpinia sappan L., the proposed biosynthetic precursor of brazilin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure, function, and engineering of enzymes in isoflavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. neliti.com [neliti.com]

- 6. ijmrhs.com [ijmrhs.com]

- 7. atlantis-press.com [atlantis-press.com]

A Technical Guide to Investigating the Cellular Metabolic Response to Episappanol Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episappanol, a bioactive compound isolated from the heartwood of Caesalpinia sappan, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Understanding the mechanism of action of such compounds at the cellular level is crucial for drug development. Metabolomics, the comprehensive study of small molecule metabolites in a biological system, offers a powerful approach to elucidate the biochemical pathways modulated by a compound of interest. This technical guide provides a framework for conducting metabolomics studies on cells treated with this compound. While direct metabolomics studies on this compound are not yet prevalent in published literature, this document outlines the core methodologies, expected data outputs, and potential signaling pathways that could be investigated, based on its known biological activities and established metabolomics workflows.

Experimental Protocols

A typical metabolomics study involves several key steps, from cell culture and treatment to data acquisition and analysis. The following protocol provides a detailed methodology for investigating the effects of this compound on the metabolome of a chosen cell line.

1. Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to the intended therapeutic application of this compound. For instance, a macrophage cell line such as RAW 264.7 would be suitable for studying its anti-inflammatory effects.

-

Culture Conditions: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Seed the cells in multi-well plates and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Treat the cells with various concentrations of this compound, including a vehicle control (DMSO alone). It is advisable to perform a dose-response and time-course experiment to identify the optimal treatment conditions.

-

Include a positive control if applicable, such as a known anti-inflammatory drug.

-

2. Metabolite Extraction

-

Quenching Metabolism: After the treatment period, rapidly quench the cellular metabolism to prevent further enzymatic activity. This can be achieved by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 80% methanol).

-

Extraction:

-

Add a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cell pellet.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the cell lysate at high speed to pellet proteins and cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for analysis.

-

3. Metabolic Profiling

-

Analytical Platforms: The choice of analytical platform depends on the metabolites of interest.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for the detection of a wide range of polar and non-polar metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis of volatile and semi-volatile compounds. Derivatization is often required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides structural information and absolute quantification of highly abundant metabolites.

-

-

Data Acquisition: Acquire the data in both positive and negative ionization modes (for MS-based methods) to maximize metabolite coverage. Include quality control (QC) samples (pooled from all experimental samples) throughout the analytical run to monitor instrument performance.

4. Data Analysis

-

Data Preprocessing: Raw data from the analytical instruments needs to be preprocessed. This includes peak picking, alignment, and normalization.

-

Statistical Analysis:

-

Univariate Analysis: Use t-tests or ANOVA to identify individual metabolites that are significantly different between the control and this compound-treated groups.

-

Multivariate Analysis: Employ techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify patterns and clusters in the data and to find the metabolites that contribute most to the separation between groups.

-

-

Metabolite Identification: Identify the significantly altered metabolites by comparing their mass-to-charge ratio (m/z) and retention times to spectral libraries (e.g., METLIN, HMDB) or by tandem MS (MS/MS) fragmentation analysis.

-

Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to map the identified metabolites to biochemical pathways and to determine which pathways are most significantly affected by this compound treatment.

Quantitative Data Presentation

The results of a metabolomics study are typically presented in tables that summarize the quantitative changes in key metabolites. Below are examples of how such data could be structured.

Table 1: Hypothetical Changes in Key Metabolites in RAW 264.7 Macrophages Treated with this compound (10 µM) for 24 hours

| Metabolite | Fold Change (this compound vs. Control) | p-value | Pathway |

| Itaconic Acid | 2.5 | < 0.01 | Tricarboxylic Acid (TCA) Cycle |

| Succinate | 1.8 | < 0.05 | Tricarboxylic Acid (TCA) Cycle |

| Prostaglandin E2 | 0.4 | < 0.01 | Arachidonic Acid Metabolism |

| Glutathione (GSH) | 1.5 | < 0.05 | Glutathione Metabolism |

| L-Arginine | 0.6 | < 0.05 | Arginine and Proline Metabolism |

| Spermidine | 1.7 | < 0.01 | Polyamine Metabolism |

Table 2: Hypothetical Pathway Analysis Summary

| Pathway Name | Total Compounds in Pathway | Hits from Dataset | p-value | Impact |

| Arachidonic Acid Metabolism | 35 | 5 | < 0.001 | 0.45 |

| Tricarboxylic Acid (TCA) Cycle | 20 | 4 | < 0.01 | 0.32 |

| Glutathione Metabolism | 15 | 3 | < 0.05 | 0.28 |

| Arginine and Proline Metabolism | 40 | 6 | < 0.05 | 0.21 |

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding the experimental process and the potential biological mechanisms.

Caption: Experimental workflow for a metabolomics study of this compound-treated cells.

Given the anti-inflammatory potential of this compound, a key signaling pathway to investigate would be the NF-κB pathway, which is a central regulator of inflammation. This compound may exert its effects by modulating this pathway, leading to downstream changes in metabolism.

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via NF-κB signaling.

This technical guide provides a comprehensive framework for researchers interested in elucidating the metabolic effects of this compound on cultured cells. By following the detailed experimental protocols, utilizing appropriate data analysis techniques, and focusing on relevant biological pathways, it is possible to gain significant insights into the mechanism of action of this promising natural compound. The resulting data will be invaluable for the scientific community and for professionals in drug development seeking to harness the therapeutic potential of this compound.

Exploring the Potential Interaction of Episappanol with the Inflammasome Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episappanol, a natural homoisoflavonoid isolated from the heartwood of Caesalpinia sappan, has demonstrated anti-inflammatory properties, including the inhibition of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[1][2][3][4][5][6]. While direct evidence of its interaction with the inflammasome complex is still emerging, its structural similarity to other known inflammasome inhibitors from the same source, such as Brazilin, suggests a strong potential for such activity. This technical guide explores the hypothetical interaction of this compound with the inflammasome, focusing on the well-characterized NLRP3 inflammasome pathway. We provide a detailed overview of the potential mechanisms of action, comprehensive experimental protocols to investigate this interaction, and a framework for presenting quantitative data. This document serves as a resource for researchers aiming to elucidate the immunomodulatory effects of this compound and evaluate its therapeutic potential as an inflammasome inhibitor.

Introduction to the Inflammasome and this compound

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by initiating inflammatory responses. Upon activation by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the inflammasome complex assembles, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms, and can also induce a form of programmed cell death known as pyroptosis[7][8][9]. The NLRP3 inflammasome is the most extensively studied and is implicated in a wide range of inflammatory diseases[10][11][12].

This compound is a bioactive compound found in Caesalpinia sappan[1][4][6][13][14][15], a plant with a long history of use in traditional medicine for its anti-inflammatory and other therapeutic properties[16][17][18][19][20][21]. Given that a related compound from the same plant, Brazilin, has been identified as a potent inhibitor of the NLRP3 inflammasome[22][23][24], it is highly plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

This guide will proceed under the hypothesis that this compound inhibits the NLRP3 inflammasome and will provide the necessary tools for researchers to test this hypothesis.

Proposed Signaling Pathway of this compound-Mediated Inflammasome Inhibition

We propose that this compound may inhibit the NLRP3 inflammasome at one or more key activation steps. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the potential points of inhibition by this compound, drawing parallels with the known mechanisms of Brazilin and other natural product inhibitors.

Caption: Proposed mechanism of NLRP3 inflammasome inhibition by this compound.

Experimental Protocols

To investigate the interaction of this compound with the inflammasome, a series of in vitro and in vivo experiments are required. The following protocols are based on established methods for studying inflammasome activation and inhibition.

In Vitro Inflammasome Activation and Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of this compound's inhibitory effect.

Workflow Diagram:

References

- 1. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound|CAS 111254-18-3|DC Chemicals [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:111254-18-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 8. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Targeting NLRP3 Inflammasome in the Treatment Of Diabetes and Diabetic Complications: Role of Natural Compounds from Herbal Medicine [aginganddisease.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Frontiers | Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C16H16O6 | CID 13846650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound - Wikidata [wikidata.org]

- 16. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Antiinflammatory and Wound Healing Effects of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. research.manchester.ac.uk [research.manchester.ac.uk]

- 24. researchgate.net [researchgate.net]

Epigenetic Modifications and Episappanol: An Unexplored Frontier

Researchers, scientists, and drug development professionals are increasingly investigating the potential of natural compounds to modulate epigenetic pathways for therapeutic benefit. While the field of nutritional epigenetics is rapidly expanding, a thorough review of the scientific literature reveals a significant gap in our understanding of the specific epigenetic modifications induced by the natural compound Episappanol.

Currently, there are no publicly available scientific studies that have directly investigated or reported on the effects of this compound on epigenetic mechanisms such as DNA methylation, histone modifications, or chromatin remodeling. This compound, a natural compound isolated from the heartwood of Caesalpinia sappan, is primarily recognized for its anti-inflammatory properties, with research focusing on its ability to inhibit the secretion of pro-inflammatory cytokines like IL-6 and TNF-α.

While direct evidence for this compound's role in epigenetics is lacking, the broader class of compounds to which it belongs—polyphenols and flavonoids—has been the subject of numerous epigenetic studies. This body of research provides a foundational framework for postulating the potential, yet unproven, epigenetic activity of this compound.

General Mechanisms of Epigenetic Modification by Natural Compounds

Natural compounds, particularly polyphenols, have been shown to influence the epigenome through several key mechanisms. These compounds can act as inhibitors or activators of the enzymes that catalyze epigenetic modifications.

DNA Methylation: This process involves the addition of a methyl group to a cytosine residue in DNA, typically leading to gene silencing. The enzymes responsible for this are DNA methyltransferases (DNMTs). Some natural compounds have been found to inhibit DNMTs, leading to the demethylation of DNA and the reactivation of tumor suppressor genes in cancer cells.

Histone Modifications: Histones are proteins that package DNA into chromatin. The post-translational modification of histone tails—through processes like acetylation, methylation, phosphorylation, and ubiquitination—can alter chromatin structure and regulate gene expression.

-

Histone Acetyltransferases (HATs) add acetyl groups, generally leading to a more open chromatin structure and increased gene transcription.

-

Histone Deacetylases (HDACs) remove acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression.

Many natural compounds have been identified as HDAC inhibitors. By inhibiting HDACs, these compounds can increase histone acetylation, leading to the expression of genes involved in cell cycle arrest and apoptosis in cancer cells.

Chromatin Remodeling: This refers to the dynamic process of altering the structure of chromatin to control gene accessibility. ATP-dependent chromatin remodeling complexes are key players in this process. While less studied in the context of natural compounds, it is plausible that some phytochemicals could influence the activity of these complexes.

Hypothetical Signaling Pathways and Experimental Workflows

Given the absence of specific data for this compound, we can conceptualize potential signaling pathways and experimental workflows based on the known activities of other natural compounds.

Potential Signaling Pathway for Investigation

The diagram below illustrates a hypothetical pathway by which a natural compound like this compound could influence epigenetic regulation, leading to an anti-inflammatory effect. This is a generalized model and has not been experimentally validated for this compound.

Caption: Hypothetical pathway of this compound-induced epigenetic modulation.

General Experimental Workflow to Determine Epigenetic Effects

To investigate the potential epigenetic effects of this compound, a structured experimental workflow would be necessary. The following diagram outlines a typical approach that could be adopted.

Caption: Standard workflow for investigating epigenetic modifications.

Future Directions and Conclusion

The absence of specific research on the epigenetic modifications induced by this compound represents a significant opportunity for future investigation. For researchers in drug discovery and development, exploring the epigenetic potential of this and other natural compounds could unveil novel therapeutic strategies for a range of diseases, including cancer and inflammatory disorders.

A systematic approach, beginning with in vitro screening of this compound's effects on key epigenetic enzymes and followed by genome-wide profiling of epigenetic marks in relevant cell models, would be a critical first step. Such studies would be invaluable in determining if this compound holds promise as an epigenetic modulator and could pave the way for its development as a novel therapeutic agent.

The Multifaceted Biological Activities of Episappanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episappanol, a natural homoisoflavonoid isolated from the heartwood of Caesalpinia sappan, has emerged as a compound of significant interest in pharmacological research. Traditionally, extracts of Caesalpinia sappan have been utilized in folk medicine for their purported anti-inflammatory and other therapeutic properties. Modern scientific investigation has begun to elucidate the specific bioactivities of its constituent compounds, with this compound demonstrating a notable profile of anti-inflammatory, and potential anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, presenting key quantitative data, detailed experimental methodologies, and insights into its mechanisms of action.

Anti-inflammatory Activity

This compound has been identified as a potent inhibitor of key pro-inflammatory cytokines. In a notable study, this compound was shown to significantly inhibit the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in both lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells and Interleukin-1 beta (IL-1β)-stimulated SW1353 human chondrosarcoma cells[1]. This dual inhibition highlights its potential as a therapeutic agent for inflammatory conditions.

Quantitative Data for Anti-inflammatory Activity

While the aforementioned study qualitatively confirmed the inhibitory effects of this compound, specific IC50 values were not reported. Further research is required to quantify the precise potency of this compound in inhibiting these key inflammatory mediators.

| Assay | Cell Line | Stimulant | Inhibited Cytokine | This compound Concentration | Result | Reference |

| Cytokine Secretion | RAW 264.7 | LPS | IL-6, TNF-α | Not specified | Significant inhibition | Mueller et al., 2016 |

| Cytokine Secretion | SW1353 | IL-1β | IL-6, TNF-α | Not specified | Significant inhibition | Mueller et al., 2016 |

Experimental Protocols

-